REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[C:8]([O:10]CC)=O.[NH:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1>C1(C)C=CC=CC=1>[N:13]1([C:8]([CH:3]2[CH2:4][CH2:5][CH2:6][CH2:7][C:2]2=[O:1])=[O:10])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O=C1C(CCCC1)C(=O)OCC
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 days
|
Duration
|
4 d
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with petrol (A) and ethyl acetate (B) (20-80% (B), 100 g, 8 CV, 85 mL/min)
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)C(=O)C1C(CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.26 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |